5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde
Description
Properties
IUPAC Name |
5-(2-chloroacetyl)-2,3-dihydroindole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-6-11(15)9-1-2-10-8(5-9)3-4-13(10)7-14/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRAYZJRHFGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189753 | |
| Record name | 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114823-88-9 | |
| Record name | 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde is CHClNO, with a molecular weight of 233.66 g/mol. Its structure features a chloroacetyl group, which contributes to its reactivity and biological properties.
The biological activity of 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has shown promising antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism likely involves the modulation of signaling pathways related to cell survival and death.
Biological Activity Overview
Study 1: Antimicrobial Evaluation
A study conducted on various indole derivatives, including 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde, revealed significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were assessed against multiple bacterial strains. The compound demonstrated an MIC ranging from 0.12 mg/mL to 0.47 mg/mL against resistant strains like S. aureus and E. coli .
Study 2: Anticancer Activity
In vitro studies on A549 lung cancer cells indicated that treatment with 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses showed increased annexin V staining, indicating that the compound induces apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde, it is beneficial to compare it with other indole derivatives.
| Compound | Activity Type | MIC (mg/mL) |
|---|---|---|
| 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde | Antibacterial | 0.12 - 0.47 |
| 5-Fluoroindolin-2-one | Anticancer | >0.50 |
| Indole-3-carboxaldehyde | Antimicrobial | 0.25 - 0.75 |
Preparation Methods
Synthesis of the Indole Core and Introduction of the Formyl Group
- Vilsmeier-Haack Formylation:
The starting material, typically 2,3-dihydro-1H-indole or its derivatives, undergoes formylation at the 1-position using the Vilsmeier-Haack reagent generated in situ from POCl3 and DMF. This method is well-documented for introducing aldehyde groups on indole rings, yielding 1-carbaldehyde derivatives with good selectivity and yields.
For example, in related indole derivatives, the formylation resulted in aldehydes with characteristic IR absorption around 1670 cm⁻¹ (C=O stretch) and ^1H NMR signals near 9.9 ppm for the aldehyde proton, confirming successful formylation.
Introduction of the 2-Chloroacetyl Group at the 5-Position
- Electrophilic Acylation:
The 5-position of the indole ring is functionalized using 2-chloroacetyl chloride under Friedel-Crafts acylation conditions or via nucleophilic substitution reactions. The presence of the electron-rich indole ring facilitates substitution at the 5-position.
The reaction conditions typically involve a Lewis acid catalyst or base to promote selective acylation without affecting the aldehyde group at the 1-position.
Protection and Deprotection Strategies
N-Boc Protection:
To improve selectivity and prevent side reactions during multi-step synthesis, the indole nitrogen can be protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydride (NaH) in DMF. This protection allows for selective functionalization at other positions without interference from the reactive NH group.Deprotection:
After the introduction of the desired substituents, the Boc protecting group is removed under acidic conditions to regenerate the free indole NH, completing the synthesis.
Cyclization and Condensation Reactions
- Cyclocondensation:
Some synthetic routes involve cyclocondensation reactions where intermediates containing formyl and amino groups undergo intramolecular cyclization to form dihydroindole derivatives. For example, the use of sodium metabisulfite (Na2S2O5) and heating in solvents like N,N-dimethylacetamide (DMAC) at elevated temperatures (around 150 °C) can promote cyclocondensation leading to dihydroindole carbaldehydes with high yields.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
The Vilsmeier-Haack reaction remains the most reliable and widely used method for introducing the aldehyde group on the indole core, providing good yields and clean products suitable for further functionalization.
Protection of the indole nitrogen is crucial to prevent unwanted side reactions during acylation steps, especially when introducing sensitive groups like 2-chloroacetyl. The N-Boc protection strategy is well-established and reversible, making it ideal for multi-step syntheses.
The 2-chloroacetyl group introduction requires careful control of reaction conditions to avoid over-acylation or decomposition of the aldehyde group. Using mild Lewis acids or bases and low temperatures helps achieve selective substitution at the 5-position.
Cyclocondensation reactions using sodium metabisulfite in DMAC at elevated temperatures facilitate the formation of the dihydroindole ring system efficiently, with yields reported up to 86%. This step is critical for constructing the 2,3-dihydroindole framework with the carbaldehyde functionality intact.
Side reactions such as deformylation or thioamidation can occur under harsh conditions or prolonged heating, leading to reduced yields or by-products. Optimizing reaction time and temperature is essential to maximize the desired product formation.
Q & A
Q. What synthetic routes are commonly employed for preparing 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde?
The synthesis of structurally related indole aldehydes often involves cyclization reactions. For example, 5-chloroindole derivatives are synthesized via condensation of substituted phenylhydrazines with ketones (e.g., acetophenone) in ethanol/acetic acid, followed by cyclization using polyphosphoric acid (PPA) . For the target compound, introducing the 2-chloroacetyl group may require Friedel-Crafts acylation or nucleophilic substitution on a pre-formed indole scaffold. Optimization of reaction conditions (temperature, solvent, catalysts) is critical to avoid over-acylation or decomposition .
Q. How can the purity and structural integrity of this compound be validated?
Characterization typically involves:
- NMR spectroscopy : H and C NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and chloroacetyl group (e.g., carbonyl at ~170 ppm in C).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine.
- HPLC/GC analysis : To assess purity (>95% by area normalization). Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate regioisomeric impurities or tautomerism, requiring further recrystallization or column chromatography .
Q. What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation risks noted in indole aldehydes) .
- Ventilation : Use fume hoods due to potential inhalation hazards.
- Waste disposal : Segregate halogenated organic waste for specialized treatment .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or biological activity?
- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict sites for nucleophilic attack (e.g., aldehyde vs. chloroacetyl groups).
- Molecular docking : Screen against protein targets (e.g., kinases) using indole derivatives’ known affinity for ATP-binding pockets .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability, guiding lead optimization .
Q. What strategies resolve contradictions in biological activity data across derivatives?
For example, if a derivative shows unexpected cytotoxicity:
- Dose-response assays : Confirm activity is concentration-dependent.
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions.
- Metabolite analysis : LC-MS/MS to detect degradation products masking true activity .
Q. How can regioselectivity challenges in functionalizing the indole core be addressed?
- Directing groups : Introduce temporary substituents (e.g., sulfonamides) to steer electrophilic substitution to specific positions.
- Metal catalysis : Pd-mediated C–H activation for late-stage diversification (e.g., Suzuki coupling at the 5-position) .
Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
